![molecular formula C10H14BrNO3S B7594884 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid, also known as BMT-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-2 is a small molecule that belongs to the class of beta-adrenergic agonists and has been shown to have potent anabolic effects on skeletal muscle tissue.
Mécanisme D'action
3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid acts as a beta-adrenergic agonist and stimulates the beta-2 adrenergic receptors in skeletal muscle tissue. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, leading to an increase in protein synthesis and a decrease in protein degradation. This results in an overall increase in muscle mass and strength.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal models, as well as improve glucose uptake and insulin sensitivity in skeletal muscle tissue. This compound has also been shown to increase the expression of several genes involved in muscle growth and repair, including MyoD, myogenin, and IGF-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid in lab experiments is its potent anabolic effects on skeletal muscle tissue. This makes it a valuable tool for studying muscle growth and repair. However, one of the limitations of using this compound is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid. One area of interest is the potential use of this compound in the treatment of muscle wasting diseases such as cachexia and sarcopenia. Another area of interest is the potential use of this compound in the treatment of obesity and diabetes. Further research is also needed to fully understand the safety and efficacy of this compound in humans, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 2-methyl-2-hydroxypropanoic acid with a tert-butyl group. The protected compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-bromothiophen-2-ylmethanol to form the desired product, this compound.
Applications De Recherche Scientifique
3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to have potent anabolic effects on skeletal muscle tissue, making it a potential candidate for the treatment of muscle wasting diseases such as cachexia and sarcopenia. This compound has also been shown to have potential applications in the treatment of obesity and diabetes, as it has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle tissue.
Propriétés
IUPAC Name |
3-[(4-bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-10(15,9(13)14)6-12(2)4-8-3-7(11)5-16-8/h3,5,15H,4,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAINHWCRJWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC(=CS1)Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)

![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
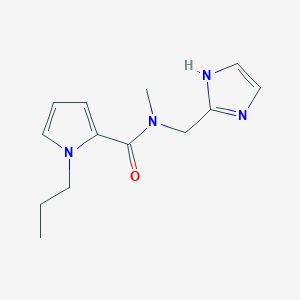
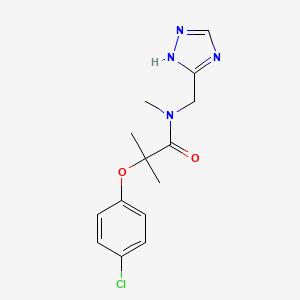
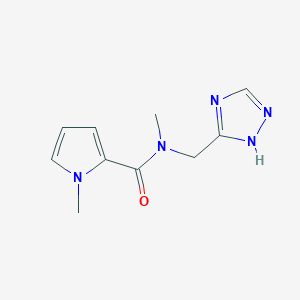
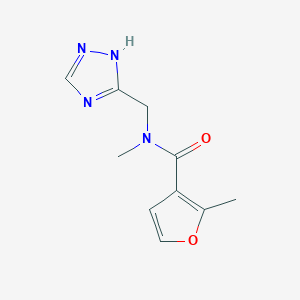

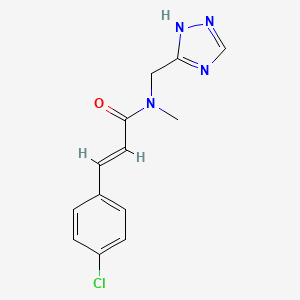
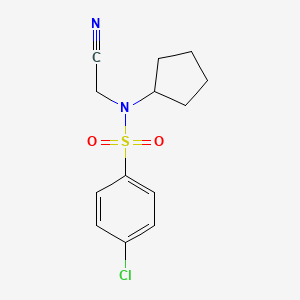
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)